4-(Trifluoromethylthio) nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylthio) nicotinonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to a nicotinonitrile structure
Preparation Methods
The synthesis of 4-(Trifluoromethylthio) nicotinonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under stirring conditions at a temperature range of 50-100°C for 3-9 hours. Cyclization occurs under the influence of a catalyst, which can be sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide . This method is advantageous due to the availability of raw materials and the simplicity of the process, making it suitable for industrial production.
Chemical Reactions Analysis
4-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and catalysts
Common reagents used in these reactions include copper complexes, which facilitate the trifluoromethylation or trifluoromethylthiolation processes . The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
4-(Trifluoromethylthio) nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 4-(Trifluoromethylthio) nicotinonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-(Trifluoromethylthio) nicotinonitrile can be compared with other nicotinonitrile derivatives such as:
- 3-Cyano-4-(trifluoromethyl)pyridine
- 4-(Thiophen-2-yl)nicotinonitrile
- Nicotinonitrile (3-cyanopyridine)
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C7H3F3N2S |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H |
InChI Key |
KIWFBSMOOASFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.